REACTION_SMILES
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[CH3:10][c:11]1[c:12]([S:17](=[O:18])(=[O:19])[Cl:20])[cH:13][cH:14][cH:15][cH:16]1.[CH3:1][O:2][c:3]1[c:4]([NH2:9])[cH:5][cH:6][cH:7][cH:8]1>>[CH3:1][O:2][c:3]1[c:4]([NH:9][S:17]([c:12]2[c:11]([CH3:10])[cH:16][cH:15][cH:14][cH:13]2)(=[O:18])=[O:19])[cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1S(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1N
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Name
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Type
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product
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Smiles
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COc1ccccc1NS(=O)(=O)c1ccccc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |